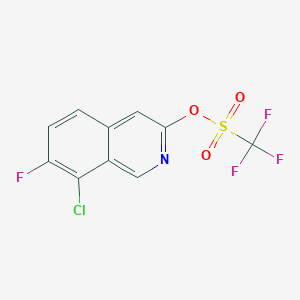
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4ClF4NO3S It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate include other isoquinoline derivatives such as:
8-Chloro-7-fluoroisoquinoline: Lacks the trifluoromethanesulfonate group but shares the isoquinoline core structure.
7-Fluoroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the chlorine atom.
8-Chloroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom.
The uniqueness of this compound lies in the combination of the chlorine, fluorine, and trifluoromethanesulfonate groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C10H4ClF4NO3S |
|---|---|
Peso molecular |
329.66 g/mol |
Nombre IUPAC |
(8-chloro-7-fluoroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H4ClF4NO3S/c11-9-6-4-16-8(3-5(6)1-2-7(9)12)19-20(17,18)10(13,14)15/h1-4H |
Clave InChI |
SJLSJZODWXBRGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=CN=C(C=C21)OS(=O)(=O)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
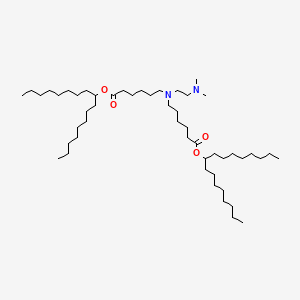

![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)

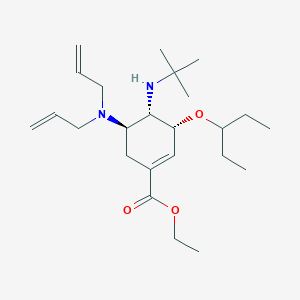
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)
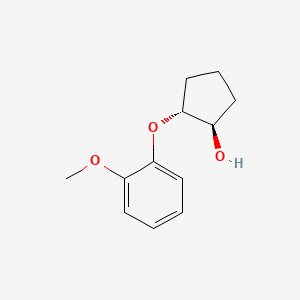
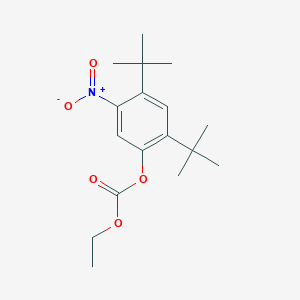
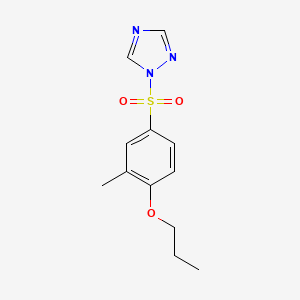
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
